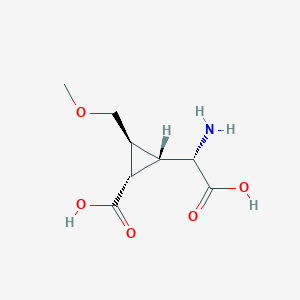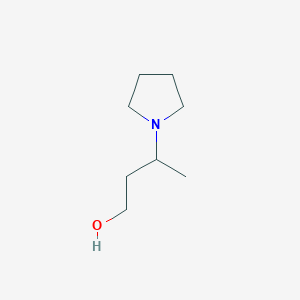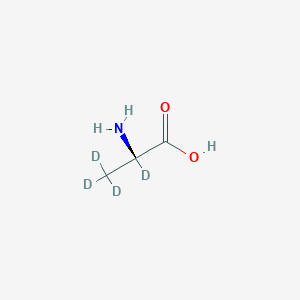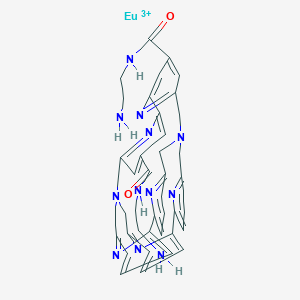
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine, also known as MTEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine selectively binds to and blocks the mGluR5, a G protein-coupled receptor that plays a critical role in synaptic plasticity and neurotransmitter release. By inhibiting the activity of mGluR5, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine reduces the excitability of neurons and modulates the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It reduces the release of glutamate and dopamine in the brain, which can lead to a decrease in excitotoxicity and neuroinflammation. 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine also enhances synaptic plasticity and promotes the formation of new synapses, which can improve cognitive function. In addition, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the amygdala and prefrontal cortex.
Advantages and Limitations for Lab Experiments
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine is a highly selective and potent antagonist of mGluR5, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its high potency can also be a limitation, as it may cause off-target effects at higher doses. In addition, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another direction is the investigation of the long-term effects of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine on synaptic plasticity and neuroinflammation. Finally, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine may have potential applications in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder.
Synthesis Methods
The synthesis of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine involves the reaction of 3-methoxymethylcyclopropene with chloroacetic acid, followed by the addition of glycine and a final deprotection step. This method yields 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine with high purity and yield.
Scientific Research Applications
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in preclinical models. 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has also been investigated as a potential treatment for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
CAS RN |
130532-53-5 |
|---|---|
Product Name |
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine |
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(1S,2S,3S)-2-[(S)-amino(carboxy)methyl]-3-(methoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-14-2-3-4(5(3)7(10)11)6(9)8(12)13/h3-6H,2,9H2,1H3,(H,10,11)(H,12,13)/t3-,4-,5+,6-/m0/s1 |
InChI Key |
KIPYNMRUUNEIEA-UHFFFAOYSA-N |
Isomeric SMILES |
COC[C@H]1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N |
SMILES |
COCC1C(C1C(=O)O)C(C(=O)O)N |
Canonical SMILES |
COCC1C(C1C(=O)O)C(C(=O)O)N |
synonyms |
2-(2-carboxy-3-methoxymethylcyclopropyl)glycine cis-MCG-I trans-MCG-I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)









